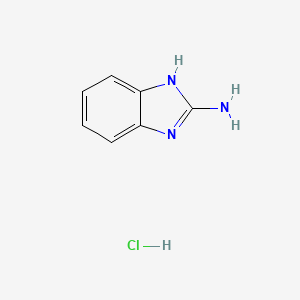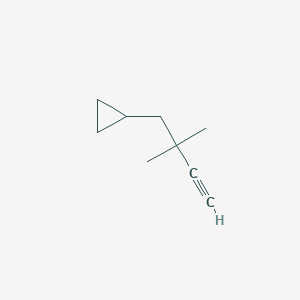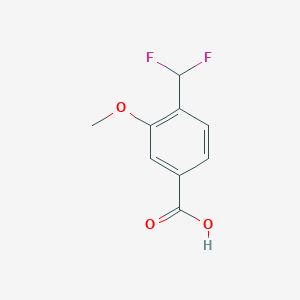
(1r)-3-Amino-1-(thiophen-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r)-3-Amino-1-(thiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C8H11NOS This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an amino alcohol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-3-Amino-1-(thiophen-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene-2-carbaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amino alcohol using a reducing agent such as sodium borohydride . Another method involves the use of a Grignard reagent, where thiophene-2-magnesium bromide reacts with an appropriate epoxide to yield the desired amino alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
(1r)-3-Amino-1-(thiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Halogenated or nitrated thiophene derivatives
Aplicaciones Científicas De Investigación
(1r)-3-Amino-1-(thiophen-2-yl)propan-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1r)-3-Amino-1-(thiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the thiophene ring can interact with aromatic residues in proteins, affecting their activity . These interactions can lead to various biological effects, including antimicrobial and anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
(1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Similar structure but with a methylamino group instead of an amino group.
®-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Similar structure but with a different stereochemistry and a methylamino group.
Uniqueness
(1r)-3-Amino-1-(thiophen-2-yl)propan-1-ol is unique due to its specific stereochemistry and the presence of an amino alcohol group.
Propiedades
Fórmula molecular |
C7H11NOS |
|---|---|
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
(1R)-3-amino-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H11NOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2/t6-/m1/s1 |
Clave InChI |
OFOQLYYHEOJCSK-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CSC(=C1)[C@@H](CCN)O |
SMILES canónico |
C1=CSC(=C1)C(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


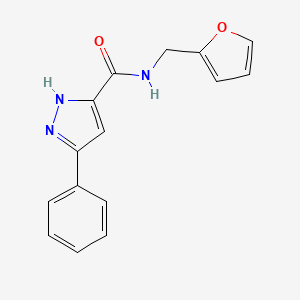
![5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride](/img/structure/B13573392.png)
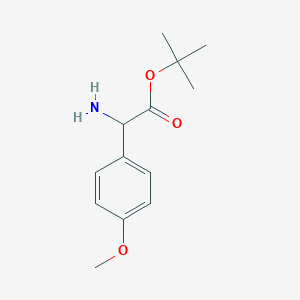
![Tert-butyl 2,2,5-trimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13573400.png)
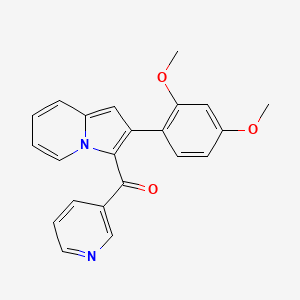

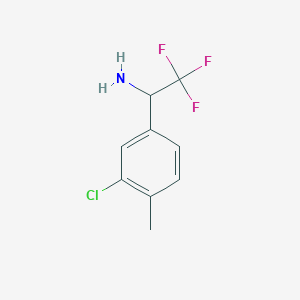
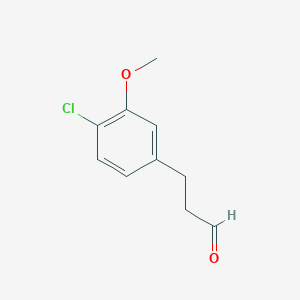
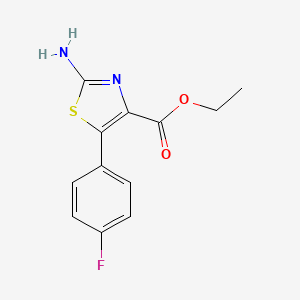
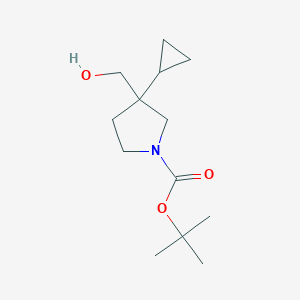
phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)
